molecular formula C16H14N2O3S2 B2521167 (E)-methyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 468749-12-4

(E)-methyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2521167
CAS No.: 468749-12-4
M. Wt: 346.42
InChI Key: XJRKDIJRLQOXNF-YRNVUSSQSA-N
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Description

(E)-methyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C16H14N2O3S2 and its molecular weight is 346.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

This compound and its analogs have been utilized in the synthesis of pyrimidine derivatives, showcasing its versatility in organic synthesis. Specifically, reactions with carboxamides under certain conditions have yielded pyrimidine derivatives, which are of interest due to their diverse biological activities (Kohra, Tominaga, & Hosomi, 1988). Moreover, the incorporation of thiophene moieties in electrophilic reactions promoted by samarium diiodide has been reported, demonstrating the compound's utility in distant functionalization strategies (Yang, Nandy, Selvakumar, & Fang, 2000).

Solar Cell Applications

Research into novel organic sensitizers for solar cell applications has highlighted the role of thiophene-containing compounds. These materials, upon anchoring onto TiO2 film, have exhibited high incident photon to current conversion efficiency, underlining their potential in photovoltaic applications (Sanghoon Kim et al., 2006).

Antioxidant and Anti-Inflammatory Activities

A series of compounds related to "(E)-methyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate" have been synthesized and evaluated for their in vitro antioxidant and in vivo anti-inflammatory activities. These studies have shown promising results, with certain compounds demonstrating greater antioxidant activity and significant anti-inflammatory effects (K. Madhavi & G. Sreeramya, 2017).

Molecular Engineering

The compound has also been involved in molecular engineering efforts aimed at designing organic sensitizers with improved efficiency for solar cell applications. Such research endeavors have emphasized the importance of the compound's structural and electronic characteristics in achieving high photovoltaic performance (Majeed Irfan et al., 2021).

Safety and Hazards

Safety and hazard analysis involves understanding the risks associated with handling and using the compound. This can include toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve further studies to better understand the compound’s properties or potential applications. This could involve more detailed studies of its mechanism of action, or the development of new synthesis methods .

Properties

IUPAC Name

methyl 2-[[(E)-2-cyano-3-thiophen-2-ylprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S2/c1-9-10(2)23-15(13(9)16(20)21-3)18-14(19)11(8-17)7-12-5-4-6-22-12/h4-7H,1-3H3,(H,18,19)/b11-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRKDIJRLQOXNF-YRNVUSSQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C(=CC2=CC=CS2)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)/C(=C/C2=CC=CS2)/C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.